molecular formula C7H10ClFN2 B13584839 1-(6-Fluoro-2-methylpyridin-3-yl)methanamine hydrochloride

1-(6-Fluoro-2-methylpyridin-3-yl)methanamine hydrochloride

Cat. No.: B13584839
M. Wt: 176.62 g/mol
InChI Key: WKIJIYVILIULJD-UHFFFAOYSA-N
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Description

1-(6-Fluoro-2-methylpyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoro-2-methylpyridin-3-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-fluoro-2-methylpyridine.

    Functional Group Introduction:

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluoro-2-methylpyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Fluoro-2-methylpyridin-3-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-2-methylpyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-6-methylpyridin-2-yl)methanamine hydrochloride
  • 1-(6-Chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride

Uniqueness

1-(6-Fluoro-2-methylpyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H10ClFN2

Molecular Weight

176.62 g/mol

IUPAC Name

(6-fluoro-2-methylpyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c1-5-6(4-9)2-3-7(8)10-5;/h2-3H,4,9H2,1H3;1H

InChI Key

WKIJIYVILIULJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)F)CN.Cl

Origin of Product

United States

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